molecular formula C19H21N5 B243183 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine

5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine

Cat. No. B243183
M. Wt: 319.4 g/mol
InChI Key: JFMXUMHTPOVCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as Crenolanib, and it belongs to the class of tyrosine kinase inhibitors.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and proliferation. Inhibition of these enzymes leads to the suppression of cell growth and proliferation, which is beneficial in the treatment of cancer.
Biochemical and Physiological Effects:
5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Crenolanib has also been shown to have immunomodulatory effects, which could be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine in lab experiments include its potency as a tyrosine kinase inhibitor, its selectivity for certain tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine. These include the evaluation of its efficacy in the treatment of other types of cancer, the development of more potent and selective tyrosine kinase inhibitors, and the investigation of its immunomodulatory effects in the treatment of autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
In conclusion, 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine is a promising compound that has shown potential therapeutic applications in the treatment of cancer and autoimmune diseases. Its potency as a tyrosine kinase inhibitor and its ability to induce apoptosis in cancer cells make it an attractive target for further research. However, further studies are needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine involves several steps. The first step involves the reaction between 4-(Dimethylamino)benzaldehyde and 2-phenyl-4,6-diaminopyrimidine in the presence of acetic acid. The resulting product is then subjected to a reduction reaction using sodium borohydride. The final product obtained is 5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine.

Scientific Research Applications

5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several tyrosine kinases, including FLT3, PDGFR, and c-Kit. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). Crenolanib has shown promising results in the treatment of AML, and it is currently being evaluated in clinical trials.

properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

5-[[4-(dimethylamino)phenyl]methyl]-2-phenylpyrimidine-4,6-diamine

InChI

InChI=1S/C19H21N5/c1-24(2)15-10-8-13(9-11-15)12-16-17(20)22-19(23-18(16)21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H4,20,21,22,23)

InChI Key

JFMXUMHTPOVCAX-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=C(N=C(N=C2N)C3=CC=CC=C3)N

Origin of Product

United States

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